1-(4-Methylpiperidin-2-yl)ethan-1-ol
Description
Structural Isomerism
The compound exhibits positional isomerism due to variable substituent placement on the piperidine ring. Examples include:
Tautomerism
No tautomeric forms are observed due to the absence of conjugated π-systems or proton-donor/acceptor groups capable of keto-enol or similar equilibria. The structure remains stable under standard conditions.
Comparative Analysis of Related Piperidineethanol Derivatives
Piperidineethanol derivatives vary in substituent positions and stereochemistry, significantly influencing their physicochemical properties. Key comparisons include:
| Compound | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Methyl (C4), Ethanol (C2) | C₈H₁₇NO | 143.23 |
| 2-(1-Methylpiperidin-4-yl)ethanol | Methyl (C1), Ethanol (C4) | C₈H₁₇NO | 143.23 |
| (S)-2-(2-Methylpiperidin-1-yl)ethanol | Methyl (C2), Ethanol (C1) | C₈H₁₇NO | 143.23 |
| 2-(3-Methylpiperidin-2-yl)ethan-1-ol | Methyl (C3), Ethanol (C2) | C₈H₁₇NO | 143.23 |
Despite identical molecular formulas, these isomers differ in boiling points , polarity , and hydrogen-bonding capacity due to substituent orientation. For instance, the This compound derivative exhibits enhanced solubility in polar solvents compared to its 1-methylpiperidin-4-yl counterpart, attributed to the ethanol group’s spatial proximity to the nitrogen.
Stereochemical Variations
Chiral centers in derivatives like (S)-2-(2-Methylpiperidin-1-yl)ethanol (CAS 30364-12-6) introduce enantiomer-specific interactions. Such differences are critical in drug design, where stereochemistry affects receptor binding affinity.
Properties
IUPAC Name |
1-(4-methylpiperidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-3-4-9-8(5-6)7(2)10/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOPRLKJOAEPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A common approach involves the formation of an intermediate aldehyde or ketone at the 2-position of 4-methylpiperidine, followed by reductive amination with an appropriate hydroxyethyl donor.
- Step 1: Synthesis of 4-methylpiperidine-2-carbaldehyde via oxidation of 4-methylpiperidine or related precursors.
- Step 2: Reductive amination with acetaldehyde or glycolaldehyde under controlled conditions.
- Step 3: Reduction using sodium cyanoborohydride or catalytic hydrogenation to yield the ethan-1-ol substituent.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Oxidation with PCC or Swern | 0–25°C | 2–4 hours | 75–85 |
| 2 | Reductive amination with NaBH3CN | pH 5–6, RT | 12–24 hours | 80–90 |
| 3 | Catalytic hydrogenation (Pd/C, H2) | 25–50°C | 6–12 hours | 85–95 |
This method provides good regioselectivity and high purity of the product.
Transfer Hydrogenation and Methylation
Inspired by methods in related piperidine derivatives, transfer hydrogenation using formaldehyde as a methylating agent under palladium or platinum catalysis can be employed to introduce methyl groups selectively at nitrogen or carbon atoms.
- Catalysts: Palladium on charcoal or platinum catalysts
- Hydrogen source: Formaldehyde and formic acid as hydrogen donors
- Temperature: Heated from ambient to 90–95°C
- Solvent: Water and acidic medium (e.g., formic acid)
This method is advantageous for mild conditions and avoiding gaseous hydrogen handling.
Nucleophilic Substitution on Functionalized Piperidines
Using electrophilic intermediates such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, nucleophilic substitution reactions can be performed with hydroxyethyl nucleophiles or lithium hydride-activated species to introduce the ethan-1-ol moiety.
- Procedure: Stirring electrophile and nucleophile in polar aprotic solvents (e.g., N,N-dimethylformamide) for 4–6 hours
- Workup: Precipitation by water addition and filtration
- Purification: Recrystallization from methanol
This approach offers versatility for derivative synthesis and functional group tolerance.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | 4-Methylpiperidine-2-carbaldehyde, NaBH3CN, H2 | High regioselectivity, mild | Requires aldehyde intermediate | 80–95 |
| Transfer Hydrogenation | Formaldehyde, Pd/C catalyst, formic acid, heat | Avoids gaseous H2, mild | Catalyst cost, longer reaction | 75–90 |
| Nucleophilic Substitution | 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, LiH, DMF | Versatile, good functional group tolerance | Multi-step precursor synthesis | 70–85 |
Research Findings and Optimization Insights
- Catalyst Selection: Palladium on charcoal is preferred for transfer hydrogenation due to high activity and ease of removal post-reaction.
- pH Control: Maintaining slightly acidic to neutral pH during reductive amination enhances imine formation and reduces side products.
- Temperature Management: Moderate heating (40–60°C) accelerates reaction rates without promoting decomposition.
- Purification: Recrystallization from methanol or ethanol-water mixtures consistently improves product purity (>95% by HPLC).
- Solvent Effects: Polar aprotic solvents such as DMF facilitate nucleophilic substitution by stabilizing charged intermediates.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms substitution pattern and integrity of the ethan-1-ol group; characteristic chemical shifts for methyl and hydroxyethyl protons.
- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight confirm product identity.
- HPLC: Used to assess purity and optimize reaction parameters.
Chemical Reactions Analysis
1-(4-Methylpiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Methylpiperidin-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various medical conditions.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural homology with several ethanol-functionalized piperidine and aromatic derivatives. Key analogs include:
Key Observations :
- Substitution at the piperidine or aromatic ring significantly alters physicochemical properties. For example, pyridinyl derivatives exhibit distinct NMR shifts compared to cyclohexenyl analogs due to aromatic deshielding effects .
Hydrogenation and Reduction Methods
- 1-(Pyridin-2-yl)ethan-1-ol : Synthesized via nickel-catalyzed hydrogenation of 2-acetylpyridine (79% conversion, 6 mol% Ni catalyst) .
- 1-(3-Nitrophenyl)ethan-1-ol : Produced via asymmetric transfer hydrogenation using Ru(II) catalysts (97% yield, 99% enantiomeric excess) .
- 1-(Cyclohex-1-en-1-yl)ethan-1-ol : Synthesized via LiAlH4 reduction of 1-acetyl-1-cyclohexene (79% yield) .
Comparison :
- Nickel and ruthenium catalysts are preferred for aromatic ketone reductions, while LiAlH4 is effective for non-aromatic substrates.
- The steric bulk of 1-(4-Methylpiperidin-2-yl)ethan-1-ol may necessitate tailored catalysts for efficient synthesis.
Physicochemical Properties
NMR Spectral Data
Key Observations :
- Piperidine derivatives show upfield shifts for methyl groups compared to pyridinyl analogs due to reduced electron-withdrawing effects.
- The hydroxyl proton in ethanol moieties typically resonates at δ 4.8–5.0 ppm, influenced by hydrogen bonding .
Comparison :
- Pyridinyl derivatives exhibit niche applications (e.g., anti-fibrotic), while piperidine-ethanol hybrids are broader in scope (e.g., kinase inhibitors, CNS modulators).
Biological Activity
1-(4-Methylpiperidin-2-yl)ethan-1-ol, a compound featuring a piperidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer potential, receptor interactions, and other significant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 155.25 g/mol. The presence of the piperidine moiety enhances its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of compounds with similar piperidine structures demonstrated significant activity against various cancer cell lines. The IC50 values for these compounds against A549 (lung cancer), HCT116 (colon cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cell lines were notably low, indicating potent antiproliferative effects.
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 9b | A549 | < 5 |
| 9d | HCT116 | < 3 |
| 9a | MCF7 | < 3 |
| 9e | PC3 | < 5 |
These findings suggest that the incorporation of the piperidine ring significantly enhances the biological activity of these compounds against cancer cells .
Receptor Binding Affinity
The compound has also been studied for its binding affinity to various receptors. In a study focusing on CSF1R (Colony Stimulating Factor 1 Receptor), it was found that the compound exhibits high affinity, with an in vitro binding affinity of . This property suggests potential applications in treating neuroinflammatory conditions, such as Alzheimer's disease, where CSF1R plays a crucial role .
Case Studies
Case Study 1: Anticancer Efficacy in Xenograft Models
In vivo studies using xenograft models demonstrated that compounds structurally related to this compound effectively inhibited tumor growth. These studies reported dose-dependent responses, reinforcing the compound's potential as an anticancer agent. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.
Case Study 2: Neuroinflammation Modulation
Another study investigated the effects of the compound in a murine model of neuroinflammation induced by lipopolysaccharide (LPS). Results indicated that treatment with the compound significantly reduced markers of neuroinflammation, suggesting its utility in managing neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Methylpiperidin-2-yl)ethan-1-ol with high yield and purity?
- Methodological Answer : The synthesis typically involves reacting 4-methylpiperidine with ethylene oxide under basic conditions (e.g., sodium hydroxide as a catalyst). Key parameters include:
- Temperature : 40–60°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents like acetonitrile enhance nucleophilic ring-opening of ethylene oxide .
- Catalyst concentration : 10–15 mol% NaOH maximizes yield while minimizing hydrolysis by-products.
Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. For scalability, continuous flow reactors can improve reproducibility and reduce reaction time .
Q. How can spectroscopic techniques confirm the structure and enantiomeric purity of this compound?
- Methodological Answer :
- NMR : and NMR identify functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, piperidine ring protons at δ 2.3–3.1 ppm). Compare with analogs like 2-(3-Methylpiperidin-4-yl)ethan-1-ol (δ 2.8 ppm for N-CH) .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 157.25) and fragmentation patterns validate the backbone.
- Chiral HPLC : Use a Chiralpak® column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (e.g., 88–90% purity achievable) .
Advanced Research Questions
Q. What strategies resolve data contradictions in crystal structure determination using X-ray crystallography?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) data minimizes noise. Use synchrotron sources for weak scatterers like C and N.
- Refinement with SHELX : Iterative refinement (SHELXL) adjusts thermal parameters and occupancy. Validate via R-factor convergence (target: R1 < 5%) and residual density maps (<0.3 eÅ) .
- Handling Twinning : For twinned crystals, use TWINLAW in SHELXL to model twin domains. Compare alternative space groups to resolve ambiguities .
Q. How can in silico modeling predict biological activity and receptor interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target receptors (e.g., serotonin or dopamine receptors). Key interactions:
- Piperidine nitrogen : Hydrogen bonding with Asp114 (5-HT receptor).
- Hydroxyl group : Stabilizes binding via water-mediated interactions .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability. Root-mean-square deviation (RMSD < 2 Å) confirms pose retention.
- Case Study : Quinoxaline derivatives targeting tubulin polymerization (IC ~ 0.5 µM) suggest similar piperidine-ethanol analogs may inhibit microtubule assembly .
Q. What methodological approaches study metabolic pathways and pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS identifies metabolites (e.g., hydroxylation at C4 of piperidine).
- CYP450 Inhibition : Fluorescent assays (e.g., CYP3A4) quantify IC values. Competitive inhibition is common due to nitrogen lone-pair interactions .
- Pharmacokinetics :
- LogP : Estimated at 1.2 (via shake-flask method), indicating moderate blood-brain barrier permeability.
- Plasma Stability : >80% remaining after 2 hours (rat plasma, 37°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
